molecular formula C20H20F2N6O2 B15139371 Pcsk9-IN-12

Pcsk9-IN-12

Cat. No.: B15139371
M. Wt: 414.4 g/mol
InChI Key: NCHUWRLOTSAFFN-KBPBESRZSA-N
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Description

Pcsk9-IN-12, also known as AZD0780, is a small molecule inhibitor targeting proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDL receptors available to clear LDL cholesterol from the bloodstream, thereby reducing cholesterol levels and potentially lowering the risk of cardiovascular diseases .

Preparation Methods

The synthesis of Pcsk9-IN-12 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a substituted aromatic compound, followed by a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the product. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Pcsk9-IN-12 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions can be used to modify this compound, often employing reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the this compound scaffold .

Scientific Research Applications

Pcsk9-IN-12 has a wide range of scientific research applications, including:

Mechanism of Action

Pcsk9-IN-12 exerts its effects by binding to PCSK9 and preventing its interaction with LDL receptors. This inhibition leads to an increase in the number of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream. The molecular targets of this compound include the catalytic domain of PCSK9, which is responsible for its proteolytic activity .

The pathways involved in the mechanism of action of this compound include the regulation of cholesterol homeostasis and lipid metabolism. By inhibiting PCSK9, this compound helps to maintain lower levels of LDL cholesterol, thereby reducing the risk of atherosclerosis and cardiovascular diseases .

Comparison with Similar Compounds

Pcsk9-IN-12 is one of several small molecule inhibitors targeting PCSK9. Other similar compounds include:

This compound is unique in its small molecule structure, which allows for oral administration and potentially different pharmacokinetic properties compared to monoclonal antibodies and siRNA therapies. This uniqueness makes this compound a valuable tool for research and development in the field of cholesterol-lowering therapies .

Properties

Molecular Formula

C20H20F2N6O2

Molecular Weight

414.4 g/mol

IUPAC Name

1-[6-[[(1S,3S)-3-[[5-(difluoromethoxy)pyrimidin-2-yl]amino]cyclopentyl]amino]pyridin-3-yl]pyridin-2-one

InChI

InChI=1S/C20H20F2N6O2/c21-19(22)30-16-11-24-20(25-12-16)27-14-5-4-13(9-14)26-17-7-6-15(10-23-17)28-8-2-1-3-18(28)29/h1-3,6-8,10-14,19H,4-5,9H2,(H,23,26)(H,24,25,27)/t13-,14-/m0/s1

InChI Key

NCHUWRLOTSAFFN-KBPBESRZSA-N

Isomeric SMILES

C1C[C@@H](C[C@H]1NC2=NC=C(C=C2)N3C=CC=CC3=O)NC4=NC=C(C=N4)OC(F)F

Canonical SMILES

C1CC(CC1NC2=NC=C(C=C2)N3C=CC=CC3=O)NC4=NC=C(C=N4)OC(F)F

Origin of Product

United States

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